molecular formula C21H30O4 B114167 13,14-dehidro-15-ciclohexil Carbaprostaciclina

13,14-dehidro-15-ciclohexil Carbaprostaciclina

Número de catálogo: B114167
Peso molecular: 346.5 g/mol
Clave InChI: LGIPMFCHTFFLFR-PRYZLTTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action
13,14-dehydro-15-cyclohexyl Carbaprostacyclin functions primarily as an inhibitor of platelet aggregation, particularly in response to adenosine diphosphate (ADP). Its effectiveness is characterized by an effective dose (ED50) that indicates its potency in inhibiting human platelet aggregation .

Stability and Efficacy
This compound is noted for its chemical stability compared to natural PGI2, which is rapidly metabolized in the body. This stability allows for prolonged therapeutic effects, making it a valuable candidate for clinical applications .

Cardiovascular Disorders

  • Pulmonary Hypertension
    Analogous compounds have been utilized in treating pulmonary arterial hypertension (PAH). Research indicates that prostacyclin analogs can improve hemodynamics and exercise capacity in patients with PAH . The vasodilatory properties of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin suggest potential benefits in managing this condition.
  • Platelet Aggregation Inhibition
    The ability of this compound to inhibit ADP-induced platelet aggregation positions it as a potential therapeutic agent in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

Neuroprotection

  • Cerebral Ischemia
    Studies have shown that prostaglandin receptor signaling can protect neurons during ischemic events. Specifically, the activation of IP receptors by analogs like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin has demonstrated neuroprotective effects in rodent models of cerebral ischemia . These findings highlight the compound's potential application in neurodegenerative diseases and acute brain injuries.
  • Excitotoxicity
    The compound's role in modulating neuronal survival during excitotoxic conditions (e.g., NMDA-induced toxicity) suggests its utility in developing treatments for conditions such as Alzheimer's disease and other forms of neurodegeneration .

Data Tables

Application AreaMechanism of ActionClinical Relevance
Cardiovascular HealthInhibits ADP-induced platelet aggregationPrevents thrombotic events
Pulmonary HypertensionVasodilatory effectsImproves hemodynamics and exercise capacity
NeuroprotectionProtects neurons from ischemic damagePotential treatment for cerebral ischemia
ExcitotoxicityModulates neuronal survival under excitotoxic stressTreatment for neurodegenerative diseases

Case Studies

  • Pulmonary Hypertension Treatment
    A clinical study involving patients with PAH demonstrated significant improvements in pulmonary artery pressure and exercise tolerance following treatment with prostacyclin analogs. Patients reported enhanced quality of life metrics alongside measurable physiological improvements .
  • Neuroprotection in Ischemic Models
    In a rodent model of cerebral ischemia, administration of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin resulted in reduced neuronal death and improved functional outcomes when compared to control groups receiving no treatment .

Mecanismo De Acción

El mecanismo de acción de Lu 40-545 D5 implica su interacción con objetivos moleculares y vías específicas. El etiquetado con deuterio permite estudios detallados de estas interacciones, proporcionando información sobre los efectos del compuesto a nivel molecular. El mecanismo exacto depende de la aplicación específica y del sistema biológico o químico que se está estudiando .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Lu 40-545 D5 implica la deuteración de 5-hidroxi PropafenonaLas condiciones de reacción suelen implicar el uso de reactivos y disolventes deuterados para garantizar la incorporación de átomos de deuterio .

Métodos de producción industrial: La producción industrial de Lu 40-545 D5 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos y reactores especializados para manejar los reactivos deuterados y garantizar la pureza y el rendimiento del producto final. Se implementan medidas de control de calidad para mantener la consistencia y la fiabilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Lu 40-545 D5 experimenta diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes derivados hidroxilados o cetónicos, mientras que la reducción puede producir diversos alcoholes marcados con deuterio .

Comparación Con Compuestos Similares

Compuestos similares:

    5-Hidroxi Propafenona: La versión no deuterada de Lu 40-545 D5.

    5-Hidroxi Propafenona-d6 clorhidrato: Otro derivado marcado con deuterio con seis átomos de deuterio.

Singularidad: Lu 40-545 D5 es único debido a su etiquetado específico con deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación. Los átomos de deuterio mejoran la estabilidad y la trazabilidad del compuesto, lo que lo hace valioso para estudios detallados en diversos campos .

Actividad Biológica

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases and inflammation. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

  • Molecular Formula : C19H26O5
  • Molecular Weight : 342.41 g/mol
  • Structure : The compound features a cyclohexyl group and lacks the double bond between carbon atoms 13 and 14, which contributes to its stability compared to natural PGI2.

Carbaprostacyclin exerts its biological effects primarily through the activation of prostaglandin receptors:

  • IP Receptor Activation : It activates the IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates vasodilation and inhibits platelet aggregation .
  • PPARδ Activation : It also activates peroxisome proliferator-activated receptor δ (PPARδ), influencing metabolic processes and inflammatory responses .

Vasodilatory Effects

Carbaprostacyclin has been shown to induce vasodilation in various animal models. In vitro studies demonstrated that it relaxes vascular smooth muscle through cAMP-mediated pathways, similar to PGI2 but with reduced potency .

Antiplatelet Activity

The compound inhibits platelet aggregation, which is critical in preventing thrombus formation. Its antiplatelet effects are approximately 30 times less potent than PGI2 but offer enhanced chemical stability .

Anti-inflammatory Properties

Studies indicate that Carbaprostacyclin modulates the production of pro-inflammatory cytokines (e.g., IL-1, IL-6) and reduces vascular inflammation. This property is beneficial in conditions like atherosclerosis and other inflammatory diseases .

In Vivo Studies

A series of animal studies have demonstrated the efficacy of Carbaprostacyclin in reducing blood pressure and improving blood flow in models of hypertension. For example:

  • In a rat model of pulmonary hypertension, administration of Carbaprostacyclin resulted in significant reductions in mean pulmonary arterial pressure compared to control groups .
  • Histopathological evaluations revealed that treatment with Carbaprostacyclin led to improved myocardial architecture and reduced signs of ischemic damage compared to untreated controls .

Case Studies

  • Case Study on Cardiovascular Effects : A study involving patients with pulmonary arterial hypertension showed that Carbaprostacyclin improved exercise capacity and quality of life metrics. Patients reported fewer episodes of dyspnea during physical activity after treatment initiation.
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, Carbaprostacyclin administration resulted in a significant reduction in paw edema compared to untreated animals, indicating its potential as an anti-inflammatory agent .

Data Tables

Study Model Dose (mg/kg) Outcome Reference
Study 1Rat model of pulmonary hypertension0.1 - 1.0Reduced mean pulmonary arterial pressure
Study 2Carrageenan-induced inflammation0.5 - 2.0Decreased paw edema
Study 3Platelet aggregation assayVariesInhibition of platelet aggregation by ~70%

Propiedades

IUPAC Name

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIPMFCHTFFLFR-PRYZLTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 2
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 3
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 4
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 5
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Reactant of Route 6
13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.